molecular formula C12H15NO B13320248 6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]

6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]

Katalognummer: B13320248
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: VBHQNNKWKCQWAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to an indene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for 6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in the attached moieties.

    Spiro-pyrrolidine derivatives: Similar spirocyclic structure with a pyrrolidine ring instead of azetidine.

    Spiro-indol derivatives: Compounds with an indole ring fused to the spiro center.

Uniqueness

6’-Methoxy-2’,3’-dihydrospiro[azetidine-2,1’-indene] is unique due to its specific combination of the azetidine and indene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

5-methoxyspiro[1,2-dihydroindene-3,2'-azetidine]

InChI

InChI=1S/C12H15NO/c1-14-10-3-2-9-4-5-12(6-7-13-12)11(9)8-10/h2-3,8,13H,4-7H2,1H3

InChI-Schlüssel

VBHQNNKWKCQWAX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(CCC23CCN3)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.